Product packaging for Beta-Amyloid (14-23)(Cat. No.:)

Beta-Amyloid (14-23)

Cat. No.: B1578773
M. Wt: 1233.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Beta-Amyloid (14-23) peptide is a defined fragment encompassing the central hydrophobic cluster of the full-length amyloid-beta protein. This region is critical for the self-assembly and aggregation process that characterizes Alzheimer's disease pathology. In research, this peptide is primarily utilized as a model system to study the fundamental mechanisms of amyloid fibril formation and protein aggregation kinetics. Its shorter length and defined sequence make it an invaluable tool for investigating the specific molecular interactions that drive the initial stages of oligomerization and fibrillization, without the additional complexity of the full-length protein. Researchers employ Beta-Amyloid (14-23) in various applications, including in vitro biophysical studies of aggregation, screening for potential aggregation inhibitors, and structural biology efforts to understand the core motifs of amyloid folds. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

1233.4

sequence

HQKLVFFAED

Origin of Product

United States

Molecular Structure and Conformational Landscape of Beta Amyloid 14 23

Primary Sequence Analysis and Identification of Key Residues

Within this short sequence, several residues are considered key drivers of its structure and aggregation. The most notable are the two adjacent Phenylalanine (Phe) residues at positions 19 and 20. researchgate.netnih.gov These aromatic residues are critical for the stability of the aggregated fibril structure, primarily through π-stacking interactions, where the planar aromatic rings of the Phenylalanine side chains stack on top of each other. nih.gov This interaction provides a significant energetic contribution to the self-assembly process and helps to dictate the specific orientation of the peptides within a fibril. nsf.gov The central hydrophobic cluster, LVFFA (residues 17-21), is also recognized as a self-recognition element that is fundamental to the aggregation of the full-length Aβ peptide. nih.gov Replacing these Phenylalanine residues with less hydrophobic or non-aromatic amino acids has been shown to reduce or prevent fibril formation, highlighting their importance. nih.gov

The charged residues, Lysine (Lys) at position 16, Glutamic acid (Glu) at position 22, and Aspartic acid (Asp) at position 23, also play a role in modulating aggregation, in part by influencing the solubility of the peptide and forming salt bridges that can stabilize certain aggregated structures. nih.gov

Table 1: Amino Acid Sequence and Properties of Beta-Amyloid (14-23)

Position3-Letter Code1-Letter CodeSide Chain PropertyRole in Structure
14GlnQPolarHydrogen bonding
15LysKPositively ChargedElectrostatic interactions, solubility
16LeuLNonpolarHydrophobic interactions
17ValVNonpolarHydrophobic interactions
18PheFAromatic, Nonpolarπ-stacking, hydrophobic core
19PheFAromatic, Nonpolarπ-stacking, hydrophobic core
20AlaANonpolarHydrophobic interactions
21GluENegatively ChargedElectrostatic interactions, salt bridges
22AspDNegatively ChargedElectrostatic interactions, salt bridges
23SerSPolarHydrogen bonding

Intrinsic Conformational Dynamics of Monomeric Beta-Amyloid (14-23)

In its monomeric (single-molecule) state and in solution, the Aβ(14-23) peptide does not possess a single, fixed three-dimensional structure. Instead, it exists as a dynamic ensemble of different conformations. This flexibility is a characteristic feature of intrinsically disordered peptides. The constant fluctuation between these different shapes is referred to as its intrinsic conformational dynamics.

Computational studies using molecular dynamics simulations have shown that the monomer can transiently adopt various secondary structures, including short helices, turns, and extended conformations. However, it predominantly exists in a random coil state. The hydrophobic residues in the central region (LVFFA) tend to collapse inward to minimize contact with the surrounding aqueous environment, a phenomenon driven by the hydrophobic effect. nih.gov This hydrophobic collapse can lead to partially compact, transient structures. bmbreports.org

The conformational landscape of the monomer is critical because specific, aggregation-prone conformations are thought to act as the initial seeds for the assembly process. While the monomer itself is not harmful, its ability to transition into a structure that can interact with other monomers is the first step in the pathway toward the formation of toxic oligomers and fibrils. wikipedia.org

Characterization of Secondary Structure Elements and Beta-Sheet Propensity

The hallmark of amyloid fibrils is a specific type of secondary structure known as the cross-β-sheet. acs.org In this arrangement, individual peptide molecules adopt a β-strand conformation (an extended, zig-zag-like backbone) and align with each other to form extensive hydrogen-bonded sheets. These β-sheets run parallel to the long axis of the fibril, with the individual β-strands oriented perpendicular to it. pnas.org

For Aβ(14-23), experimental techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have been instrumental in characterizing its secondary structure upon aggregation. These studies confirm that the peptide has a high propensity to form β-sheets. Specifically, solid-state NMR has shown that residues 17-21 form a continuous β-strand within the fibril structure. nih.gov

The process of fibril formation involves a significant conformational change from the largely disordered monomeric state to the highly ordered β-sheet structure. This transition is a key event in amyloidogenesis. The propensity of the Aβ(14-23) sequence to adopt this β-sheet conformation is driven by the combination of hydrophobic interactions and the formation of a stable, extended hydrogen-bonding network between peptide backbones. nsf.gov

Polymorphism in Beta-Amyloid (14-23) Oligomers and Fibrils

One of the defining features of amyloid aggregates is structural polymorphism, meaning they can form multiple distinct structures from the same peptide sequence. acs.org Aβ(14-23) is no exception and can form a variety of aggregated species, including small soluble oligomers, larger protofibrils, and mature fibrils with different morphologies.

Atomic force microscopy (AFM) has revealed that Aβ(14-23) can form long, straight fibrils, but also smaller, globular (spherical) aggregates. researchgate.net These different morphologies are a reflection of different underlying molecular arrangements.

Solid-state NMR studies have provided atomic-level detail into this polymorphism. For Aβ(14-23) fibrils, it was determined that the peptides arrange into antiparallel β-sheets. nih.gov This means that adjacent strands in the sheet run in opposite directions. Furthermore, the specific alignment, or "registry," of the hydrogen bonds between the strands was identified, with residue 17+k of one peptide aligning with residue 22−k of its neighbor. nih.gov This specific antiparallel arrangement is just one of several possible structures, and different preparation conditions (like pH) have been shown to favor different polymorphic forms in related Aβ fragments. nih.gov This structural variability is significant, as different polymorphs can have different stabilities and biological activities.

Mechanisms of Aggregation and Fibrillogenesis of Beta Amyloid 14 23

Early Stages of Beta-Amyloid (14-23) Aggregation

The initial steps of Aβ(14-23) aggregation involve the self-association of monomeric peptides into small, soluble oligomers. This process is a crucial precursor to the formation of larger, insoluble fibrils.

The aggregation cascade of Beta-Amyloid (14-23) is initiated by the formation of dimers from monomeric peptides. researchgate.net In aqueous solution, Aβ monomers exist predominantly in a random coil conformation. pnas.orgpnas.org The dimerization process is characterized by a conformational transition from this random coil to a β-sheet structure. researchgate.netpnas.org This transition is a key step, as the formation of β-sheets is a hallmark of amyloid aggregates.

The stability of these early dimers is conferred by a combination of interactions, including hydrogen bonds, salt bridges, and weak polar interactions between the side chains of the amino acid residues. researchgate.net An antiparallel arrangement of the monomers within the dimer is favored, as it facilitates the cooperative formation of the β-sheet conformation. researchgate.net The formation of stable dimers is considered a critical bottleneck in the subsequent aggregation process, suggesting their key role in initiating fibrillogenesis. researchgate.net

Following dimerization, these initial units can further associate to form larger, yet still soluble, oligomers. These oligomers can exist in various sizes, ranging from trimers and tetramers to dodecamers. nih.govfrontiersin.org The process of oligomerization is believed to occur through the parallel stacking of monomers in the direction of fibril extension. mdpi.com

Table 1: Key Interactions in Beta-Amyloid (14-23) Dimerization

Interaction Type Stabilizing Role
Hydrogen Bonds Formation and stabilization of the β-sheet structure. researchgate.net
Salt Bridges Electrostatic interactions that contribute to dimer stability. mdpi.comresearchgate.net
Hydrophobic Interactions Packing of nonpolar side chains, driving monomer association. acs.org
Weak Polar Interactions Fine-tuning the orientation and stability of the dimer complex. researchgate.net

The formation of amyloid fibrils from soluble Aβ(14-23) monomers is widely described by a nucleation-dependent polymerization model. aging-us.compnas.org This model delineates two principal phases: a lag phase (nucleation) and a rapid growth phase (elongation).

During the nucleation phase , monomeric peptides undergo conformational changes and self-associate to form thermodynamically unfavorable but stable oligomeric nuclei. aging-us.com This process is the rate-limiting step of fibril formation. plos.org Kinetic studies have shown that this nucleation can be a high-order reaction, suggesting that it is preceded by the formation of oligomeric precursors that are in rapid equilibrium with the monomers. plos.org

Two primary pathways for nucleation have been proposed:

Primary Nucleation: Monomers in solution aggregate to form a nucleus. mdpi.com

Secondary Nucleation: The surface of existing fibrils catalyzes the formation of new nuclei from monomers. cam.ac.uk This process can lead to an exponential increase in the number of aggregates. cam.ac.uk

Once a stable nucleus is formed, the elongation phase proceeds rapidly. In this phase, the nuclei act as templates, and further addition of monomers leads to the growth of larger fibrils. aging-us.com

A multi-step kinetic model for Aβ fibril growth includes:

Rapid commitment of monomers to either a stable state or an unstable intermediate.

Cooperative association of the intermediate to form a nucleus.

Elongation of the nucleus into filaments.

Lateral aggregation of filaments into fibrils.

End-to-end association for fibril elongation. nih.gov

The stability and structure of Aβ(14-23) oligomers are critical determinants of their subsequent aggregation into fibrils. While monomeric Aβ is largely unstructured, oligomerization leads to an increase in β-sheet content. pnas.org

Circular dichroism spectroscopy has revealed that with increasing oligomer size (from dimer to tetramer), the β-sheet content increases, while the random coil content decreases. pnas.org This suggests a direct conversion of disordered elements into β-sheets during oligomerization. pnas.org

Molecular dynamics simulations have shown that for fragments like Aβ(16-22), an antiparallel β-sheet orientation is the most stable for oligomers. pnas.org For longer fragments that include the 14-23 region, such as Aβ(16-35), a bent, double-layered hairpin-like structure can form stable parallel β-sheets. pnas.org This hairpin structure is stabilized by an intra-strand salt bridge. pnas.org

The transition from a soluble, often α-helical or random coil state, to a β-sheet-rich conformation is a pivotal event in amyloid formation. aging-us.comfrontiersin.org This conformational change is thought to be a prerequisite for the homophilic interactions that drive Aβ oligomerization. aging-us.com Studies have shown that this transition can occur through intermediate states with mixed α-helix and β-sheet characteristics. pnas.org The environment, such as the presence of membranes or detergents, can significantly influence the initial conformation of the peptide. pnas.orgpnas.org

Table 2: Secondary Structure Content of Aβ Oligomers

Aβ Species Predominant Secondary Structure Reference
Monomer Random Coil/Statistical Coil pnas.orgpnas.org
Dimer Increased β-sheet content pnas.org
Tetramer Further increased β-sheet content, approaching that of fibrils pnas.org
Fibrils Extensive β-sheet pnas.org

Kinetic Models of Beta-Amyloid (14-23) Nucleation

Beta-Amyloid (14-23) Fibril Elongation and Maturation

Following the initial nucleation events, the formed oligomeric seeds serve as templates for the rapid elongation and maturation into characteristic amyloid fibrils.

The hallmark of amyloid fibrils is the cross-β-sheet structure, where β-strands run perpendicular to the fibril axis and are stabilized by hydrogen bonds parallel to the axis. pnas.org The Aβ(14-23) fragment, being a core component, adopts a β-sheet conformation when the full-length Aβ peptide assembles into fibrils. researchgate.net

The formation of β-sheets within the growing fibril is a cooperative process. The side chains of the amino acids in the β-sheets interdigitate to create a water-devoid, hydrophobic core known as a "steric zipper". mdpi.com This exclusion of water provides an entropic driving force for the aggregation process. mdpi.com In fibrils formed by full-length Aβ, the central region (which includes residues 14-23) can form layered parallel β-sheets connected by a turn. acs.org

The stability of the β-sheet assembly is further enhanced by salt bridge electrostatic interactions between specific residues and hydrophobic van der Waals interactions, particularly within the Leu17-Ala21 region. mdpi.com

Specific short sequences within the Aβ peptide, known as self-recognition elements (SREs), play a crucial role in mediating the peptide's self-assembly into fibrils. The region encompassing residues 17-21 (KLVFF) is a well-established SRE within the Aβ(14-23) sequence. nih.govplos.org

These SREs are critical for the specific binding of Aβ monomers to the growing ends of fibrils. mdpi.com The interaction is highly specific, and peptides containing these sequences can themselves bind to fibril ends and, in some cases, inhibit further elongation. mdpi.com The phenylalanine residues at positions 19 and 20 within this SRE are particularly important, as their π-stacking interactions provide significant structural stability to the amyloid aggregates. nih.govplos.org Targeting these SREs with modified peptides, for instance by introducing D-enantiomers of the phenylalanines, has been shown to modulate Aβ aggregation and interfere with fibril formation. nih.govplos.org This highlights the critical role of these self-recognition motifs in guiding the process of fibrillogenesis.

Mechanism of Beta-Sheet Formation within Fibrillar Structures

Biophysical and Environmental Factors Modulating Beta-Amyloid (14-23) Aggregation

The aggregation of the Beta-Amyloid (14-23) peptide fragment, a key component of the larger Aβ peptide, is a complex process influenced by a multitude of biophysical and environmental factors. This region is recognized as a self-aggregating segment and is accessible on the exterior of the amyloid core, making it a critical target for understanding and potentially modulating fibrillogenesis. plos.org The transition from soluble monomers to insoluble fibrils is not spontaneous but is governed by the interplay of solvent conditions, molecular crowding, and the presence of various modulating agents. A considerable number of environmental and intrinsic factors can act in concert to drive the process of amyloidogenesis. nih.gov

Influence of Solvent Conditions (e.g., pH, Ionic Strength, Temperature)

The solvent environment plays a pivotal role in dictating the kinetics and thermodynamics of Beta-Amyloid (14-23) aggregation. Factors such as pH, ionic strength, and temperature can significantly alter the peptide's conformational state and its propensity to self-assemble. mdpi.com

pH: The pH of the solution directly influences the charge states of ionizable residues within the peptide sequence, thereby affecting electrostatic interactions that are crucial for both intra- and intermolecular associations. The Aβ(14-23) sequence, HQKLVFFAED, contains several ionizable residues, including Histidine (His14) and Glutamic Acid (Glu22). Studies on the full-length Aβ peptide have shown that it aggregates most rapidly at a pH between 4.0 and 5.7. pnas.org This is relevant as Aβ is generated in endosomes, which have an acidic pH of approximately 6.0. pnas.orgresearchgate.net For the shorter Aβ(16-22) fragment, acidic pH has been demonstrated to promote a refolding into an extended β-strand conformation, which facilitates macroscopic assembly. pnas.orgacs.org This transition is driven by the protonation of the glutamic acid side chain, which reduces repulsive electrostatic interactions and modifies hydrogen bonding. pnas.orgacs.org While specific kinetic studies across a wide pH range for Aβ(14-23) are limited, research has confirmed that the peptide readily forms fibrils at a physiological pH of 7.4. plos.org It is hypothesized that changes in pH would significantly modulate the aggregation of Aβ(14-23) by altering the protonation state of His14 and Glu22, thereby impacting the electrostatic interactions that govern self-assembly.

Ionic Strength: The ionic strength of the solution modulates electrostatic interactions by screening charges. Studies on various Aβ fragments have shown that ionic strength can affect aggregation kinetics. nih.govacs.orgbmbreports.org For instance, research on Aβ(14-23) has been conducted in phosphate (B84403) buffer containing 50 mM sodium chloride, indicating that the peptide is aggregation-prone under these conditions. plos.org Solid-state NMR studies have suggested that Aβ(14-23) can form different types of aggregates under conditions of low and high ionic strength. acs.orgscispace.com For the longer Aβ(1-40) peptide, increasing ionic strength at an acidic pH was found to result in the formation of dense fibrillar aggregates. nih.gov This suggests that higher ionic strength can accelerate aggregation by dampening electrostatic repulsion between peptide monomers.

Temperature: Temperature is a critical factor that influences the rate of most chemical reactions, including peptide aggregation. mdpi.comoup.com Higher temperatures generally increase the kinetic energy of molecules, leading to more frequent collisions and a greater likelihood of overcoming the energy barrier for nucleation and fibril elongation. oup.comaip.org Studies on the Aβ(1-23) fragment showed that it aggregates slightly faster at 37°C compared to 25°C. researchgate.net Experiments with Aβ(14-23) have often been conducted at 37°C to simulate physiological conditions, a temperature at which it is known to be highly prone to aggregation. plos.org Research on the full-length Aβ peptide has demonstrated a clear temperature dependence, with the elongation rate constant increasing by two orders of magnitude as the temperature rises from 4°C to 40°C. oup.com This strong temperature dependence suggests that significant conformational changes are associated with the binding of monomers to the growing fibril ends. oup.com

Table 1: Summary of Solvent Conditions Used in Aβ(14-23) and Related Fragment Aggregation Studies

Aβ FragmentpHIonic Strength (mM NaCl)Temperature (°C)Observed EffectReference
Aβ(14-23)7.45037Readily forms fibrils. plos.org
Aβ(14-23)Not SpecifiedLow vs. HighNot SpecifiedForms different aggregate structures. acs.orgscispace.com
Aβ(1-23)7.415025 vs. 37Slightly faster aggregation at 37°C. researchgate.net
Aβ(16-22)AcidicNot SpecifiedNot SpecifiedPromotes refolding and macroscopic assembly. pnas.orgacs.org
Full-length Aβ4.0-5.7Not SpecifiedNot SpecifiedMost rapid aggregation. pnas.org
Aβ(1-42)7.41004 - 40Fibril formation is accelerated at higher temperatures. aip.org

Effects of Molecular Crowding on Beta-Amyloid (14-23) Aggregation

The cellular environment is highly crowded with macromolecules, a condition that is often overlooked in in vitro experiments conducted in dilute solutions. pnas.orgnih.gov Molecular crowding agents, by occupying a significant fraction of the total volume, can dramatically affect the stability, conformation, and association rates of proteins and peptides. pnas.orgfrontiersin.org This "excluded volume" effect generally favors more compact states and promotes the association of molecules, which can accelerate protein aggregation. frontiersin.orgnih.gov

While direct experimental studies on the effect of molecular crowding specifically on the Aβ(14-23) fragment are scarce, computational studies on related fragments provide significant insights. Molecular dynamics simulations on the Aβ(10-35) fragment, which encompasses the 14-23 sequence, showed that the presence of volume-excluding agents led to more compact peptide conformations and an increased formation of transient β-structures. nih.gov Another simulation study focusing on the Aβ(16-22) fragment found that crowding agents significantly enhanced the rate of aggregation. frontiersin.org These computational findings are consistent with experimental work on other amyloidogenic proteins, where crowding agents like dextran (B179266) and polyethylene (B3416737) glycols have been shown to accelerate fibrillation. nih.gov It is therefore highly probable that the crowded intracellular milieu could significantly lower the critical concentration required for the nucleation of Aβ(14-23) and accelerate its aggregation into fibrils.

Modulation by Exogenous and Endogenous Anti-Aggregation Agents

The aggregation cascade of Beta-Amyloid (14-23) can be modulated by a wide array of molecules, both from external sources (exogenous) and those naturally occurring within the body (endogenous). These agents can inhibit or, in some cases, promote aggregation through various mechanisms.

Exogenous Anti-Aggregation Agents: A primary strategy for inhibiting Aβ aggregation involves the use of molecules that can directly interfere with the self-assembly process.

Peptide-Based Inhibitors: Short peptides designed to interact with specific regions of Aβ are a major class of inhibitors. Since the 14-23 region is a self-recognition element, peptides targeting this sequence are of particular interest.

D-amino acid-substituted peptides: A study specifically targeting the Aβ(14-23) region synthesized peptides with D-enantiomers of the phenylalanine residues at positions 19 and 20 (D19, D20, and D19/20). plos.org These modified peptides were able to modulate the aggregation of the full-length Aβ(1-42) peptide, demonstrating that steric modifications within this critical region can disrupt fibril formation. plos.org

β-sheet breaker peptides (βSBPs): Peptides corresponding to fragments of Aβ itself can act as inhibitors. For example, the βSBP Aβ(16-23) was shown to reverse temperature-induced β-sheet formation and decrease the aggregation of Aβ40. nih.gov These peptides are thought to bind to the central hydrophobic region of Aβ, which includes the 14-23 sequence, thereby destabilizing the oligomeric structures necessary for fibril elongation. nih.govnih.gov

Other peptide inhibitors: Peptides such as KLVFF (Aβ 16-20) and its derivatives have been shown to inhibit Aβ aggregation by interacting with the hydrophobic core of the peptide. peerj.com

Small Molecules: A variety of natural and synthetic small molecules have been identified as inhibitors of Aβ aggregation, many of which are believed to interact with the hydrophobic regions of the peptide.

Polyphenols: Compounds like curcumin (B1669340), resveratrol, and epigallocatechin-3-gallate (EGCG) have demonstrated anti-amyloidogenic activity. nih.govresearchgate.netbiomolther.org They are thought to bind to Aβ monomers or early oligomers, redirecting them to "off-pathway" non-toxic aggregates. nih.govfrontiersin.org For example, myricetin (B1677590) has been shown by NMR to bind to Aβ42 monomers at residues K16-D23. frontiersin.org

Catechols: The relative position of hydroxyl groups on catechol derivatives has been found to be critical for their anti-aggregating efficacy against Aβ42. acs.org

Biflavonoids: Amentoflavone, a type of biflavonoid, potently inhibits Aβ1-42 fibrillization and disaggregates preformed fibrils by converting them into amorphous aggregates. biomolther.org

Endogenous Anti-Aggregation Agents: The body has its own set of molecules and mechanisms that can influence protein aggregation.

Polyamines: Endogenous polyamines such as spermine, spermidine, and putrescine have been shown to modulate Aβ aggregation. acs.org In vitro studies demonstrated that these molecules can promote the fibrillation of Aβ(1-40) even at low concentrations, suggesting they can influence aggregation pathways. NMR data indicated a shared binding mode for these polyamines to the monomeric Aβ peptide. acs.org

Metal Ions: The dysregulation of metal ion homeostasis, particularly of copper (Cu²⁺) and zinc (Zn²⁺), is strongly implicated in Alzheimer's disease. frontiersin.orgacs.orgmdpi.com These metal ions can bind directly to the N-terminal region of Aβ (which includes His14) and modulate its aggregation in a concentration-dependent manner. acs.orgacs.org At low concentrations, metal ions can inhibit fibril formation, while at higher concentrations, they can promote the formation of amorphous, non-fibrillar aggregates. acs.orgacs.org The binding of metal ions has been shown to specifically reduce the rate of fibril-end elongation. acs.org

Post-translationally Modified (PTM) Aβ Variants: Aβ peptides in the brain are not uniform and can undergo various post-translational modifications. Variants such as pyroglutamate-3 Aβ (pyroE3-Aβ) are found in plaques and are known to be highly aggregation-prone. nih.govscispace.com These endogenous variants can act as potent seeds, accelerating the aggregation of wild-type Aβ in a process known as cross-seeding. nih.govscispace.com

Other Proteins: Endogenous proteins can also act as modulators. For example, Apolipoprotein E (ApoE) is known to influence Aβ metabolism, aggregation, and deposition. nih.gov

Table 2: Examples of Modulators of Beta-Amyloid Aggregation

Modulator TypeSpecific AgentEffect on Aβ AggregationReference
Exogenous (Peptide-Based)D-amino acid substituted Aβ(14-23)Modulates/Inhibits plos.org
β-sheet breaker peptide Aβ(16-23)Inhibits/Reverses nih.gov
KLVFF (Aβ 16-20)Inhibits peerj.com
Exogenous (Small Molecules)Curcumin, Resveratrol, EGCGInhibits/Modulates nih.govresearchgate.netbiomolther.org
MyricetinInhibits/Binds to K16-D23 region frontiersin.org
AmentoflavoneInhibits and disaggregates fibrils biomolther.org
EndogenousPolyamines (Spermine, Spermidine)Promotes acs.org
Metal Ions (Cu²⁺, Zn²⁺)Inhibits or promotes (concentration-dependent) acs.orgacs.org
pyroE3-Aβ (PTM Variant)Promotes/Seeds nih.govscispace.com

Interactions of Beta Amyloid 14 23 with Biological Components and Other Biomolecules

Interactions with Cellular Membranes and Lipid Environments

The interaction of amyloid peptides with cellular membranes is considered a critical event in the cascade leading to cellular dysfunction. These interactions can range from surface binding to the formation of pore-like structures that disrupt cellular homeostasis.

Research has demonstrated that the Beta-Amyloid (14-23) segment can self-assemble into aggregates at a liquid-surface interface, even at nanomolar concentrations. mdpi.com This surface-catalyzed aggregation suggests that cellular membranes can act as platforms that concentrate the peptide, thereby facilitating the formation of aggregates. mdpi.com Atomic Force Microscopy (AFM) studies have confirmed this phenomenon, highlighting the role of surfaces in initiating the aggregation process. mdpi.com

In the broader context of full-length Aβ peptides, interactions with lipid bilayers are driven by a combination of electrostatic and hydrophobic forces. mdpi.com The composition of the lipid membrane plays a significant role; for instance, both zwitterionic and negatively charged phospholipids (B1166683) can accelerate the kinetics of Aβ fibril formation. mdpi.com The presence of cholesterol and gangliosides in lipid rafts can also significantly influence Aβ binding and aggregation. frontiersin.org While these specific lipid interactions have been extensively studied for full-length Aβ, direct evidence detailing the specific lipid-binding preferences of the Beta-Amyloid (14-23) fragment is an area requiring further investigation.

Table 1: Influence of Membrane Components on Beta-Amyloid Aggregation This table summarizes findings related to the influence of various membrane components on the aggregation of Beta-Amyloid peptides in general, as specific data for the 14-23 fragment is limited.

Membrane ComponentEffect on Beta-Amyloid AggregationReference
Zwitterionic Phospholipids (e.g., POPC)Increases fibril formation kinetics compared to in water. mdpi.com
Anionic Phospholipids (e.g., DMPG)Speeds up amyloid growth. mdpi.com
CholesterolPromotes Aβ aggregation, particularly in sphingomyelin-rich regions. frontiersin.org
Ganglioside GM1Can act as a binding site and promote aggregation. frontiersin.org

A prominent hypothesis in amyloid pathology is the formation of ion channels by oligomeric species, leading to unregulated ion flux across the cell membrane and subsequent cellular toxicity. wikipedia.org For full-length Aβ peptides, these channels are typically cation-selective and can be permeable to physiologically important ions like Ca2+. wikipedia.orgfrontiersin.orgmdpi.com The formation of these pores is thought to be a key mechanism of Aβ-induced neurotoxicity.

While the ion channel hypothesis is well-established for full-length Aβ, direct experimental evidence demonstrating that Beta-Amyloid (14-23) oligomers alone can form functional ion channels is not yet available in the reviewed literature. However, given that the central region of Aβ is implicated in its interaction with membranes, it is plausible that fragments like 14-23 could participate in or influence the formation of such pores. Further research is necessary to specifically determine the capability of the Beta-Amyloid (14-23) fragment to form or contribute to ion channels.

Membrane Binding and Perturbation Mechanisms by Beta-Amyloid (14-23)

Protein-Protein Interactions Involving Beta-Amyloid (14-23)

The interaction of amyloid peptides with other proteins is a crucial aspect of their biological effects, influencing their processing, aggregation, and clearance.

The production of Beta-Amyloid peptides is a result of the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. wikipedia.orgcreative-diagnostics.comnih.gov There is currently no direct evidence in the reviewed scientific literature to suggest that the extracellular Beta-Amyloid (14-23) fragment interacts with or modulates the activity of the enzymes responsible for its own production, namely β-secretase and γ-secretase. The regulation of these secretases is a complex process, and current understanding points to factors other than the cleaved Aβ fragments themselves as primary modulators.

Cross-seeding is a phenomenon where aggregates of one amyloidogenic protein can induce the aggregation of another. nih.gov This process is thought to play a role in the co-pathology observed in many neurodegenerative diseases.

Tau Protein: There is substantial evidence for cross-seeding between full-length Aβ and the tau protein. nih.govacs.orgtmc.edu Aggregated Aβ can accelerate the aggregation and propagation of tau pathology. nih.gov The interaction is thought to be mediated by specific non-covalent interactions, including hydrophobic and electrostatic forces. nih.gov However, there is no specific research in the provided results that demonstrates the Beta-Amyloid (14-23) fragment alone can act as a seed to induce the aggregation of the tau protein.

Alpha-Synuclein (B15492655): Similarly, cross-seeding has been reported between full-length Aβ and alpha-synuclein, the protein implicated in Parkinson's disease. researchgate.netmdpi.comnih.govnih.gov In vitro studies have shown that fibrils of Aβ can promote the aggregation of alpha-synuclein, and vice versa. researchgate.netnih.gov The specific role of the Beta-Amyloid (14-23) fragment in this cross-seeding phenomenon has not been elucidated in the available literature.

Full-length Beta-Amyloid peptides have been shown to interact with components of the extracellular matrix. A notable interaction is with fibrinogen, a protein involved in blood clotting. nih.govfrontiersin.orgnih.gov Studies have indicated that Aβ binds to fibrinogen, which can lead to altered clot formation and resistance to degradation. nih.govnih.gov The binding site for fibrinogen on the Aβ peptide has been mapped to the N-terminal region, specifically residues 8-21. pnas.org Given that the Beta-Amyloid (14-23) fragment includes a portion of this binding region, it is plausible that it may also interact with fibrinogen. However, direct experimental evidence confirming this interaction and its functional consequences is not present in the search results.

Table 2: Summary of Protein-Protein Interactions This table summarizes known interactions for the full-length Beta-Amyloid peptide, as specific data for the 14-23 fragment is largely unavailable.

Interacting ProteinKnown Interaction with Full-Length AβSpecific Evidence for Aβ(14-23) InteractionReference
Amyloid Precursor Protein (APP)Aβ is a cleavage product of APP.No direct evidence of interaction found. wikipedia.orgcreative-diagnostics.com
β-secretase (BACE1)Cleaves APP to initiate Aβ production.No direct evidence of interaction found. nih.gov
γ-secretaseCleaves APP to release Aβ.No direct evidence of interaction found. wikipedia.orgnih.gov
Tau ProteinCross-seeding, where Aβ aggregates promote tau aggregation.No direct evidence of cross-seeding found. nih.govacs.org
Alpha-SynucleinMutual cross-seeding of aggregation.No direct evidence of cross-seeding found. researchgate.netnih.gov
FibrinogenBinds to the N-terminal region of Aβ, altering clot formation.Plausible due to overlapping binding region, but no direct evidence found. nih.govpnas.org

Modulation by Microglial Proteins and Immunomodulatory Factors

The direct and specific interactions between the Beta-Amyloid (14-23) fragment and microglial proteins have not been extensively characterized in the available scientific literature. Research on neuroinflammation and microglial activation in the context of Alzheimer's disease predominantly investigates the effects of full-length Beta-Amyloid aggregates (fibrils and oligomers). mdpi.comfrontiersin.orgrupress.orgnih.gov Microglia, the resident immune cells of the central nervous system, are known to interact with Beta-Amyloid deposits through various cell surface receptors, leading to a complex and multifaceted response that includes phagocytosis and the release of inflammatory mediators. frontiersin.orgnih.govfrontiersin.org

This response involves the secretion of immunomodulatory factors such as pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as anti-inflammatory factors. mdpi.commdpi.com However, these studies focus on the broader inflammatory environment triggered by the accumulation of full-length Aβ. It is currently unclear whether the isolated Beta-Amyloid (14-23) fragment can independently trigger or modulate these microglial responses. The peptide is a component of the larger Aβ sequence that microglia encounter, but its specific role as an independent signaling molecule or recognition motif for microglial proteins remains to be elucidated. Recent studies have also pointed to monomeric Aβ having a potential role in inhibiting cytokine expression by microglia, contrasting with the pro-inflammatory effects of oligomers, which further complicates any extrapolation of function to a specific fragment. elifesciences.org

Table 1: Research Findings on Microglial and Immunomodulatory Interactions (Note: Data pertains to general Beta-Amyloid (Aβ) peptides due to a lack of specific data for the 14-23 fragment.)

Interacting Component Observed Effect on/by General Aβ Key Findings
Microglia Activation, Phagocytosis, Cytokine Release Microglia cluster around amyloid plaques, attempting to clear Aβ deposits. rupress.orgfrontiersin.org This process can be both beneficial (clearance) and detrimental (chronic inflammation). frontiersin.org
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Secretion induced by Aβ aggregates Activated microglia release these cytokines, which can contribute to neuronal damage. mdpi.comrupress.org
Anti-inflammatory Cytokines (e.g., IL-10) Part of the complex immune response Regulatory cells can produce anti-inflammatory factors to suppress the inflammatory response. mdpi.com

| Cell Surface Receptors (e.g., TREM2, TLRs) | Mediate Aβ uptake and signaling | These receptors on microglia are crucial for recognizing and responding to Aβ aggregates. rupress.orgnih.gov |

Interactions with Metal Ions and Their Influence on Beta-Amyloid (14-23) Aggregation

The influence of metal ions is a critical factor in the aggregation of the full-length Beta-Amyloid peptide. nih.govrsc.org Metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺) are found in high concentrations within amyloid plaques and can significantly modulate the Aβ aggregation process. rsc.orgdtu.dk

The N-terminal region of the full-length Aβ peptide is the primary site for metal ion binding. nih.gov The Beta-Amyloid (14-23) sequence, HQKLVFFAED, notably contains the histidine-14 (His14) residue. Histidine residues are well-established coordination sites for metal ions, particularly Zn²⁺ and Cu²⁺. mdpi.com Specifically, studies on the full Aβ42 peptide have indicated that Zn²⁺ can interact with the side chains of His13 and His14. mdpi.com This interaction is proposed to alter the peptide's structure and aggregation propensity. mdpi.com

However, it is crucial to note that these findings are derived from studies of the entire Aβ peptide. The binding affinity and the subsequent influence on aggregation of the isolated Beta-Amyloid (14-23) fragment could be substantially different. The conformation and local environment of the histidine residue within the short fragment, as opposed to the full-length peptide, would be a key determinant of its interaction with metal ions. The effect of metal ions is also highly dependent on their concentration; for instance, substoichiometric levels of certain metal ions can delay fibrillization, while higher concentrations can promote the formation of amorphous, non-fibrillar aggregates. nih.govnih.govacs.org Without specific experimental data on the (14-23) fragment, it is not possible to definitively state how metal ions would influence its specific aggregation pathway.

Table 2: Influence of Metal Ions on Aggregation (Note: Data pertains to the full-length Beta-Amyloid (Aβ) peptide as specific data for the 14-23 fragment is limited.)

Metal Ion Effect on Full-Length Aβ Aggregation Binding Site Region Key Findings
Zinc (Zn²⁺) Can promote aggregation, potentially into amorphous forms at high concentrations. nih.govnih.gov May alter fibril structure. N-terminal region, including His13 and His14. mdpi.com Zn²⁺ can disrupt a key salt bridge in Aβ42, influencing its aggregation process. mdpi.com
Copper (Cu²⁺) Can accelerate aggregation and promote the formation of amorphous aggregates at high concentrations. nih.govacs.org Can also generate reactive oxygen species (ROS). N-terminal region. nih.gov Cu²⁺ binding is a key factor in Aβ-associated neurotoxicity. nih.gov

| Silver (Ag⁺) | Shown to retard Aβ fibrillization at low concentrations by forming an aggregation-inert complex. nih.govdiva-portal.org | N-terminal region. nih.gov | Acts by transiently removing Aβ monomers from the pool available for fibril formation. nih.gov |

Compound Reference Table

Molecular and Cellular Consequences of Beta Amyloid 14 23 Aggregation in Model Systems

Mechanisms of Cellular Dysfunction Induced by Beta-Amyloid (14-23) Oligomers

Soluble oligomeric intermediates of Aβ are widely considered the most potent neurotoxic species. pnas.orgfrontiersin.org These oligomers, including those formed from the Aβ(14-23) fragment, can interact with and disrupt various cellular components, leading to widespread neuronal dysfunction long before the formation of large, insoluble plaques. frontiersin.orgmdpi.com

The synapse is a primary target of Aβ oligomer toxicity. nih.gov The accumulation of Aβ adversely affects synaptic plasticity, a fundamental process for learning and memory. mdpi.com Soluble Aβ oligomers can attach to synapses, leading to their dysfunction and eventual deterioration. nih.gov This process involves the disruption of glutamate (B1630785) receptors, such as NMDA and AMPA receptors, which are crucial for synaptic transmission. nih.gov The resulting imbalance in glutamatergic signaling impairs long-term potentiation (LTP), a key cellular correlate of memory formation, and can enhance long-term depression (LTD). nih.govnih.gov Studies on various Aβ species have shown that oligomers can lead to the removal of essential synaptic receptors from the neuronal surface, further compromising synaptic integrity. nih.gov While direct studies on the Aβ(14-23) fragment's specific impact on LTP and LTD are less common than for full-length Aβ, its propensity to form toxic oligomers suggests it contributes to the broader synaptic dysfunction seen in amyloid pathologies. researchgate.net

Aβ oligomers are known to disrupt the tight regulation of intracellular calcium (Ca2+), a critical second messenger involved in numerous neuronal functions. mdpi.comnih.gov One proposed mechanism is the formation of Ca2+-permeable pores or channels within the plasma membrane by Aβ oligomers, leading to an uncontrolled influx of extracellular Ca2+. nih.govnih.gov This disruption elevates cytosolic Ca2+ levels, which can trigger a cascade of harmful events. mdpi.com Elevated Ca2+ can, in turn, induce further mitochondrial stress, including the opening of the mitochondrial permeability transition pore, which releases more Ca2+ and pro-apoptotic factors into the cytosol. nih.govmdpi.com This creates a vicious cycle of Ca2+ dysregulation and mitochondrial dysfunction that pushes the neuron towards cell death. mdpi.com

The accumulation of Aβ is strongly linked to increased oxidative stress, a condition where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. nih.govanr.fr Aβ aggregates can generate ROS, and this process can be exacerbated by the presence of redox-active metal ions like copper and iron, which can bind to the peptide. nih.govfrontiersin.org Mitochondria are both a source and a target of this oxidative stress. jneurosci.org Aβ-induced mitochondrial dysfunction leads to increased leakage of electrons from the electron transport chain, which then react with oxygen to form superoxide (B77818) radicals and other ROS. mdpi.com This surge in ROS can damage vital cellular components, including lipids, proteins, and nucleic acids, leading to lipid peroxidation and protein oxidation, further impairing cellular function. mdpi.comnih.govmdpi.com

Aβ oligomers can directly interact with and damage the neuronal cell membrane. x-mol.netmdpi.com This interaction can compromise membrane integrity by forming pores or otherwise disrupting the lipid bilayer structure. nih.govx-mol.net The consequence is increased membrane permeability, which not only contributes to the dysregulation of ion homeostasis, like the Ca2+ influx mentioned earlier, but also allows for the leakage of cellular contents and the entry of external toxic substances. x-mol.netmdpi.com This direct physical damage to the plasma membrane is a significant mechanism contributing to Aβ's neurotoxic effects, ultimately leading to cell death if the damage cannot be repaired. x-mol.net

Induction of Oxidative Stress and Reactive Oxygen Species Production

Impact on Neuronal Viability in In Vitro Cellular Models

The culmination of the cellular dysfunctions described above is a reduction in neuronal viability and, ultimately, cell death. In vitro models using cultured neuronal cells are crucial for studying the direct neurotoxic effects of specific amyloid peptides. Exposure of neuronal cell lines, such as SH-SY5Y, to Aβ peptides consistently results in decreased cell viability. frontiersin.orgacs.org Studies using various Aβ fragments have demonstrated their capacity to induce cell death, often in a concentration-dependent manner. frontiersin.orgnews-medical.net For instance, research on related Aβ fragments has shown that they can cause a loss of cell viability, morphological alterations, and activation of apoptotic pathways. frontiersin.org The Aβ(25-35) fragment, which overlaps with and shares characteristics with Aβ(14-23), has been shown to impair neuronal viability in co-culture models by altering the metabolic phenotype of astrocytes. nih.gov While Aβ(14-23) itself is primarily studied for its aggregation properties, its role as a key structural component implies its contribution to the toxicity of larger Aβ assemblies that directly cause neuronal death in these models. researchgate.net

Table 1: Summary of Research Findings on Aβ-Induced Neuronal Dysfunction

Cellular ConsequenceKey FindingsAffected Components/PathwaysReferences
Synaptic DysfunctionImpairs long-term potentiation (LTP) and enhances long-term depression (LTD).NMDA Receptors, AMPA Receptors, Glutamate Signaling nih.govnih.gov
Mitochondrial ImpairmentReduces ATP production and alters mitochondrial structure.Electron Transport Chain (Complex I, IV), Mitochondrial Dynamics frontiersin.orgmdpi.comresearchgate.net
Calcium DysregulationCauses uncontrolled influx and elevated cytosolic levels of Ca2+.Plasma Membrane Pores, Mitochondrial Permeability Transition Pore mdpi.comnih.gov
Oxidative StressIncreases production of Reactive Oxygen Species (ROS).Mitochondria, NADPH Oxidase nih.govjneurosci.orgmdpi.com
Membrane DamageDirectly penetrates and disrupts the lipid bilayer, increasing permeability.Plasma Membrane nih.govx-mol.net
Reduced Neuronal ViabilityInduces apoptosis and decreases the number of healthy neurons in culture.Apoptotic Pathways, Overall Cell Health frontiersin.orgnews-medical.netnih.gov

Role of Post-Translational Modifications of Beta-Amyloid (14-23) in Modulating Pathogenicity

Post-translational modifications (PTMs) of the beta-amyloid (Aβ) peptide are increasingly recognized as critical factors in the pathogenesis of Alzheimer's disease (AD). These modifications can significantly alter the peptide's properties, including its aggregation propensity, neurotoxicity, and interaction with other molecules. frontiersin.org Among the various PTMs, phosphorylation has emerged as a key event that can trigger the formation of toxic Aβ aggregates. nih.govaging-us.com

Advanced Methodological Approaches in Beta Amyloid 14 23 Research

Spectroscopic Techniques for Conformational and Aggregation Analysis

Spectroscopic methods are invaluable for elucidating the secondary structure and aggregation kinetics of Aβ(14-23). These techniques provide insights into the conformational changes that precede and accompany the formation of amyloid fibrils.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of peptides. For Aβ(14-23), CD studies have been instrumental in characterizing its conformational transitions. At neutral pH, Aβ(14-23) aggregates and forms a β-sheet structure, which is identified by a characteristic negative band around 218-220 nm in the CD spectrum. nih.gov However, under certain conditions, such as in the presence of specific peptidomimetics or at acidic pH, the peptide can be stabilized in a random coil conformation, indicated by a shift of the CD band to around 200 nm. nih.gov

The transition from a random coil or α-helical structure to a β-sheet is a hallmark of amyloid formation. researchgate.netnbrc.ac.inresearchgate.net Studies on related Aβ fragments have shown that this conformational change is a critical step in the aggregation process. nih.gov For instance, the analysis of Aβ(12-28) revealed that substitutions within the 18-20 region could increase its propensity for helical structure and inhibit fibril formation. nih.gov This highlights the importance of the region encompassed by Aβ(14-23) in driving the conformational changes necessary for amyloidogenesis.

Table 1: Secondary Structure Content of Aβ Peptides Estimated from CD Spectra This table is interactive. Click on the headers to sort the data.

Peptide Fragment Condition Predominant Secondary Structure Key CD Spectral Feature Reference
Aβ(14-23) pH 7.4 β-sheet Negative band at ~218-220 nm nih.gov
Aβ(14-23) pH 2.0 with inhibitors Random coil Negative band shifted to ~200 nm nih.gov
Aβ(1-42) Aggregated state β-sheet Minimum at ~218 nm, maximum at ~195 nm researchgate.net
Aβ(1-40) Micellar solution α-helix Negative bands at 207 nm and 221 nm researchgate.net
Aβ(1-40) With GPC β-sheet 14% increase in β-sheet content nbrc.ac.in

Solid-State Nuclear Magnetic Resonance (NMR) for Atomic-Level Structure Determination

Solid-state Nuclear Magnetic Resonance (ssNMR) is a premier technique for determining the atomic-level structure of insoluble and non-crystalline aggregates like amyloid fibrils. annualreviews.orgdovepress.com For Aβ(14-23), ssNMR studies have provided detailed insights into the molecular architecture of its fibrils. nih.govnih.gov

ssNMR experiments, including two-dimensional proton-mediated 13C-13C exchange spectroscopy, have revealed that Aβ(14-23) fibrils are composed of antiparallel β-sheets. nih.govnih.gov A key finding is the specific registry of the backbone hydrogen bonds, where residue 17+k of one peptide molecule aligns with residue 22−k of a neighboring molecule within the same β-sheet. nih.govnih.gov This means, for example, that Valine-18 (V18) of one Aβ(14-23) molecule forms hydrogen bonds with Alanine-21 (A21) of an adjacent molecule. nih.gov These measurements indicate a high degree of order within the β-sheets. nih.gov

The structural details provided by ssNMR are crucial for understanding the forces that drive fibril formation and for designing molecules that can interfere with this process. The data from Aβ(14-23) contributes to a broader understanding of amyloid structures, as similar techniques have been applied to other Aβ fragments and full-length peptides, revealing both parallel and antiparallel β-sheet arrangements depending on the specific peptide and conditions. nih.govpnas.org

Fluorescence-Based Assays (e.g., Thioflavin T) for Fibrillogenesis Kinetics

Fluorescence-based assays are widely used to monitor the kinetics of amyloid fibril formation in real-time. The most common of these is the Thioflavin T (ThT) assay. nih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. aip.org

In studies involving Aβ(14-23) and its derivatives, ThT fluorescence assays are employed to track the progression of aggregation. plos.orgnih.gov The typical kinetic profile shows a lag phase, corresponding to the formation of initial nuclei, followed by an exponential growth phase as monomers add to the growing fibrils, and finally a plateau phase when the concentration of monomers is depleted. nih.gov The lag time and the rate of fibril growth can be quantified from these curves, providing valuable information on how different conditions or the presence of inhibitors affect the aggregation process. nih.govaip.org For example, time-dependent ThT fluorescence has been used to show how certain peptidomimetics can inhibit the aggregation of Aβ(14-23). nih.gov

Microscopic and Imaging Techniques for Aggregate Characterization

Microscopy and imaging techniques are essential for visualizing the morphology of Aβ(14-23) aggregates, from early oligomers to mature fibrils. These methods provide direct evidence of the physical structures formed during the aggregation process.

Atomic Force Microscopy (AFM) for Morphological Analysis of Aggregates

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of materials at the nanoscale. nih.govcam.ac.uk In the context of Aβ(14-23) research, AFM has been used to characterize the morphology of its aggregates. nih.govresearchgate.net

AFM images have shown that Aβ(14-23) monomers assemble into long fibrils. researchgate.net Cross-sectional analysis of these fibrils revealed diameters of approximately 46 nm and heights of around 6 nm. researchgate.net In some studies, Aβ(14-23) formed ribbon-like assemblies with a well-defined thickness. nih.govacs.org The apparent height of Aβ(14-23) fibrils in some AFM images was measured to be 2.5 ± 0.5 nm. nih.gov Furthermore, AFM-based single-molecule force spectroscopy has been utilized to probe the interactions within Aβ(14-23) dimers and trimers, providing insights into the stability of these early oligomeric species. frontiersin.orgnih.govresearchgate.net

Table 2: Morphological Characteristics of Aβ(14-23) Aggregates Determined by AFM This table is interactive. Click on the headers to sort the data.

Aggregate Type Dimension Measurement Reference
Fibrils Diameter ~46 nm researchgate.net
Fibrils Height ~6 nm researchgate.net
Fibrils Apparent Height 2.5 ± 0.5 nm nih.gov
Ribbons Thickness Well-defined nih.govacs.org

Transmission Electron Microscopy (TEM) for Protofibril and Fibril Imaging

Transmission Electron Microscopy (TEM) is another powerful technique for visualizing the ultrastructure of amyloid aggregates. pnas.orgnih.gov TEM provides high-resolution images that can distinguish between different types of aggregates, such as protofibrils and mature fibrils. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Fibril Structures

Cryo-electron microscopy (cryo-EM) has emerged as a powerhouse technique for determining the high-resolution structures of amyloid fibrils, including those formed by fragments of the beta-amyloid peptide. While high-resolution cryo-EM structures specifically for the Aβ(14-23) fragment are not as extensively documented as for the full-length peptides, the methodology and the principles derived from studying longer Aβ variants provide a clear framework for understanding its potential fibrillar arrangements.

Cryo-EM analysis of amyloid fibrils, such as those derived from Aβ(1-40) and Aβ(1-42), has revealed significant structural polymorphism. researchgate.netnih.gov This means that fibrils formed from the same peptide can adopt different morphologies, or "polymorphs," characterized by distinct arrangements of the peptide subunits (protofilaments) and different molecular conformations within those protofilaments. researchgate.netpnas.org For instance, studies on brain-derived Aβ fibrils have shown that they are polymorphic but can be composed of similarly structured protofilaments. researchgate.net These fibrils often exhibit a right-handed twist, a feature that can differ from fibrils formed under laboratory conditions. researchgate.net

The core structure of amyloid fibrils determined by cryo-EM is the cross-β sheet, where β-strands run perpendicular to the fibril axis. researchgate.netpnas.org The high resolution afforded by modern cryo-EM allows for the precise mapping of the peptide backbone and side-chain orientations. This has led to the identification of specific intramolecular and intermolecular interactions, such as salt bridges and hydrophobic contacts, that stabilize the fibril structure. mdpi.combiorxiv.org For example, in some Aβ40 fibril structures, salt bridges like D1-K28 and R5-E22 have been identified as crucial for stabilizing the fibril core. mdpi.com

Although a specific cryo-EM structure for an Aβ(14-23) fibril is not detailed in the provided search results, the technique's application to other Aβ forms provides a blueprint for what such an analysis would entail. A hypothetical cryo-EM study on Aβ(14-23) fibrils would likely focus on resolving its protofilament organization, the specific residues involved in the β-sheets, and the nature of the interfaces between stacked peptides. Given the known importance of the LVFFA motif within this sequence for aggregation, it is expected that these residues would form the core of the cross-β structure.

Table 1: Key Findings from Cryo-EM Studies of Beta-Amyloid Fibrils

FeatureObservationSignificance
Polymorphism Multiple fibril morphologies exist for the same peptide. researchgate.netpnas.orgDifferent polymorphs may have varying levels of cellular toxicity and seeding capabilities.
Protofilament Packing Fibrils can consist of one, two, or more intertwined protofilaments. nih.govpnas.orgmdpi.comThe arrangement of protofilaments contributes to the overall stability and morphology of the fibril.
Helical Twist Fibrils typically exhibit a helical twist, which can be left- or right-handed. researchgate.netmdpi.comThe handedness and pitch of the twist are defining characteristics of a given fibril polymorph.
Stabilizing Interactions Structures are stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions. mdpi.combiorxiv.orgThese interactions determine the specific conformation of the peptide within the fibril and its stability.
In Vitro vs. Ex Vivo Fibril structures formed in vitro can differ significantly from those extracted from brain tissue. researchgate.netThis highlights the importance of the cellular environment in influencing fibril structure.

Computational and Biophysical Modeling Approaches

Molecular Dynamics (MD) Simulations for Conformational Studies and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and aggregation dynamics of peptides like Beta-Amyloid (14-23) at an atomic level. researchgate.netplos.org These simulations provide insights into the transient and dynamic processes that are often difficult to capture with experimental methods alone.

Studies employing all-atom MD simulations have shown that the Aβ(14-23) peptide monomer is conformationally flexible, capable of adopting various non-structured conformations in solution. researchgate.net The initial structure of the monomer does not appear to dictate its equilibrated structure, suggesting a high degree of intrinsic disorder. researchgate.net However, the presence of surfaces can dramatically alter this behavior. Simulations have demonstrated that interactions with a surface can induce conformational transitions in the monomer, facilitating interactions with other monomers and promoting on-surface aggregation at concentrations where no bulk aggregation is observed. nih.gov

A key focus of MD simulations has been the dimerization of Aβ(14-23), which is considered a critical early step in the aggregation cascade. researchgate.netnih.gov These simulations have revealed that the interaction between two monomers leads to a significant structural rearrangement. nih.gov The monomers within the dimer adopt a more restricted conformational space, often arranging in an antiparallel orientation to form a cooperative β-sheet structure. researchgate.net This dimer is stabilized by a network of interactions, including hydrogen bonds, salt bridges, and weakly polar side-chain interactions. researchgate.net The resulting dimer structure is shown to have an extremely long lifetime compared to other transient assemblies, suggesting it is a key, stable intermediate in the aggregation pathway. nih.gov

Furthermore, MD simulations have been used to explore the conformational transitions of Aβ peptides from their native α-helical or random coil states to aggregation-prone β-sheet structures. pnas.org While some of these studies focus on the full-length Aβ peptide, the principles are applicable to its fragments. For instance, simulations have captured the transition from an α-helix to a β-sheet, identifying mixed helix/β-strand conformations as possible intermediates. pnas.org These computational findings provide a detailed molecular-level understanding of the misfolding process, highlighting the cooperative nature of β-sheet formation and the stabilization of early oligomeric species. researchgate.net

Table 2: Insights from MD Simulations of Beta-Amyloid (14-23)

Research FocusKey Findings from MD SimulationsReference
Monomer Conformation Monomers are conformationally flexible and can adopt non-structured conformations. Surface interactions can induce conformational changes that facilitate aggregation. researchgate.netnih.gov
Dimerization Process Dimerization involves a cooperative formation of a stable, antiparallel β-sheet structure. researchgate.net
Dimer Stability The dimer is stabilized by hydrogen bonds, salt bridges, and side-chain interactions, leading to a significantly longer lifetime compared to other assemblies. researchgate.netnih.gov
Conformational Transitions Simulations capture the transition from α-helical or random coil states to β-sheet structures, often through intermediate states. pnas.org

Single Molecule Force Spectroscopy for Intermolecular Interaction Characterization

Single Molecule Force Spectroscopy (SMFS) is a sophisticated biophysical technique used to probe the mechanical properties and interaction forces of individual molecules. cambridge.orgumich.edu In the context of Beta-Amyloid (14-23) research, SMFS, typically performed using an atomic force microscope (AFM), has been instrumental in characterizing the intermolecular interactions during the initial stages of oligomerization, such as dimerization and trimerization. researchgate.netnih.gov

The SMFS approach involves tethering individual Aβ(14-23) peptides to an AFM tip and a substrate. nih.gov By bringing the tip and substrate together and then retracting, it is possible to measure the force required to rupture the bond between two interacting peptides. This "unbinding force" provides a direct measure of the interaction strength. researchgate.net

Studies using SMFS have successfully characterized the dimerization of Aβ(14-23). The most probable rupture force for a single Aβ(14-23) dimer has been measured to be approximately 53 ± 2 pN. researchgate.net Dynamic force spectroscopy analysis, a variant of SMFS, has shown that these dimers are stable, with a lifetime of about 1 second. researchgate.net

The technique has also been extended to study higher-order oligomers. nih.gov For instance, to study trimers, a pre-assembled Aβ(14-23) dimer (often created using a hairpin construct) is immobilized on the surface, and a monomer is attached to the AFM tip. nih.govnih.gov The interaction between the monomer and the dimer to form a trimer can then be probed. nih.gov These experiments have revealed that the dissociation of a trimer occurs in a stepwise manner. nih.gov The first monomer dissociates with a rupture force of approximately 48 pN, and the remaining dimer then ruptures at a slightly higher force of around 53 pN. nih.gov This suggests a dynamic process of assembly and disassembly, and provides quantitative data on the stability of these early oligomeric species. nih.gov

Table 3: Unbinding Forces and Kinetic Parameters of Aβ(14-23) Oligomers from SMFS

InteractionMost Probable Rupture Force (pN)Complex Lifetime (s)Dissociation PathwayReference
Monomer-Monomer (Dimer) 53 ± 2~1Single rupture event researchgate.net
Monomer-Dimer (Trimer) 48 ± 2.4 (1st step)-Stepwise: Trimer → Dimer + Monomer nih.gov
Dimer within dissociated Trimer 53 ± 3.2 (2nd step)-Stepwise: Dimer → Monomer + Monomer nih.gov

Analytical Ultracentrifugation and Size Exclusion Chromatography for Oligomer Sizing

Analytical Ultracentrifugation (AUC) and Size Exclusion Chromatography (SEC) are two fundamental biophysical techniques used to characterize the size, shape, and distribution of macromolecules and their complexes in solution. nih.govbio-rad.com While much of the literature focuses on full-length Aβ peptides, the principles of these methods are directly applicable to studying the oligomerization of fragments like Aβ(14-23).

Analytical Ultracentrifugation (AUC) is a first-principles method that monitors the sedimentation of molecules in a centrifugal field. nih.gov In a sedimentation velocity (SV) experiment, the rate at which molecules move through the solvent allows for the determination of their sedimentation coefficient (s-value), which is related to their mass and shape. nih.gov This technique is particularly powerful for studying self-assembling systems like Aβ because it can resolve different oligomeric species present in a sample and provide information on their relative abundance. nih.gov For example, AUC studies on Aβ42 have identified various oligomeric species, with their proportions changing with concentration and time. nih.gov A hypothetical AUC experiment on Aβ(14-23) would aim to identify the distribution of monomers, dimers, trimers, and larger oligomers under different conditions, providing data on the equilibrium of these species.

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic radius (size in solution). bio-rad.comwaters.com The sample is passed through a column packed with a porous gel matrix. bio-rad.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, leading to a longer path and later elution. bio-rad.com By calibrating the column with proteins of known molecular weight, the apparent molecular weight of the Aβ oligomers in different fractions can be estimated. nih.gov SEC has been widely used to isolate and characterize different Aβ oligomer populations, from low-molecular-weight species like dimers and trimers to larger, high-molecular-weight aggregates. nih.govpnas.orgnih.gov Applying SEC to Aβ(14-23) would allow for the separation of different oligomeric states and the collection of fractions for further analysis, such as toxicity assays or structural studies.

Table 4: Application of AUC and SEC to Beta-Amyloid Oligomer Analysis

TechniquePrinciple of SeparationInformation ObtainedApplication to Aβ(14-23) Research
Analytical Ultracentrifugation (AUC) Sedimentation in a centrifugal field based on mass and shape. nih.govSedimentation coefficients, molecular weight distribution, and relative abundance of oligomeric species. nih.govnih.govTo determine the equilibrium distribution of Aβ(14-23) monomers, dimers, and higher-order oligomers in solution.
Size Exclusion Chromatography (SEC) Differential elution from a porous matrix based on hydrodynamic size. bio-rad.comApparent molecular weight, separation of different oligomer populations, and sample fractionation. nih.govnih.govTo isolate specific Aβ(14-23) oligomers (e.g., dimers, trimers) for further structural or functional characterization.

Q & A

Q. How to design longitudinal studies investigating Beta-Amyloid (14-23) clearance mechanisms while controlling for confounding variables like apolipoprotein E genotype?

  • Answer:
  • Use stratified sampling to balance APOE ε4 carriers vs. non-carriers in study cohorts .
  • Incorporate repeated-measures ANOVA to track clearance rates over time .
  • Collect CSF/blood samples at fixed intervals (e.g., 6 months) to correlate Beta-Amyloid (14-23) levels with genetic markers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.